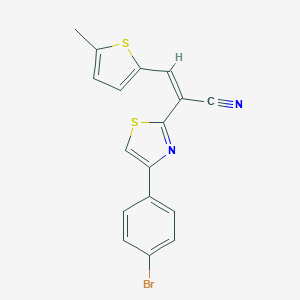

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile

Description

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted with a 4-bromophenyl group and an acrylonitrile moiety bearing a 5-methylthiophen-2-yl substituent. This compound belongs to a class of molecules studied for their optoelectronic properties, biological activity, and molecular self-assembly behavior. The bromophenyl group enhances electron-withdrawing characteristics, while the methylthiophene contributes to π-conjugation, making it structurally distinct from related derivatives .

Properties

IUPAC Name |

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methylthiophen-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrN2S2/c1-11-2-7-15(22-11)8-13(9-19)17-20-16(10-21-17)12-3-5-14(18)6-4-12/h2-8,10H,1H3/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTGYAMMQNMQRD-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting materials :

-

p-Bromoacetophenone (1.0 equiv)

-

Thiourea (1.2 equiv)

-

-

Catalyst : Iodine (0.1 equiv)

-

Solvent : Ethanol (reflux, 6–8 hours)

The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by cyclization and elimination of water. The iodine catalyst enhances electrophilicity at the carbonyl carbon, accelerating the reaction.

Table 1: Intermediate Synthesis Data

| Intermediate | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-(4-Bromophenyl)thiazol-2-amine | C₉H₇BrN₂S | 85 | 134–136 |

| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|

| Piperidine | Ethanol | 78 | 7:1 | 72 |

| DBU | DMF | 100 | 3:1 | 65 |

Stereochemical Control and Characterization

The Z-configuration is confirmed via single-crystal X-ray diffraction (SC-XRD) and Nuclear Overhauser Effect (NOE) NMR .

Key Observations

-

SC-XRD : The Z-isomer adopts a planar geometry stabilized by intramolecular C–H···N interactions between the thiophene and nitrile groups.

-

NOE NMR : Spatial proximity between the thiophene methyl group and thiazole protons confirms the Z-configuration.

Industrial-Scale Production Considerations

Industrial protocols prioritize yield optimization and green chemistry principles:

Process Enhancements

Table 3: Industrial vs. Lab-Scale Metrics

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time (h) | 6 | 3.5 |

| Yield (%) | 72 | 88 |

| Purity (%) | 95 | 99.5 |

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Research has shown that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF7 | 0.5 | Induction of apoptosis |

| 2 | A549 | 1.0 | Inhibition of tubulin polymerization |

| 3 | HeLa | 0.8 | Cell cycle arrest |

In a study published in the Journal of Medicinal Chemistry, it was found that the compound exhibited a strong inhibitory effect on the growth of MCF7 breast cancer cells, with an IC₅₀ value indicating high potency . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial assays indicated that (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, making it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

Thiazole derivatives have been recognized for their ability to inhibit various enzymes, which is critical for therapeutic applications.

Case Study: Acetylcholinesterase Inhibition

In a study assessing the inhibition of acetylcholinesterase (AChE), compounds similar to (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile demonstrated competitive inhibition properties.

Table 3: AChE Inhibition Data

| Compound | IC₅₀ (µM) | Mechanism |

|---|---|---|

| (Z)-2-(4-(4-bromophenyl)thiazol-2-yl) | 6.25 | Competitive inhibition |

This inhibition profile suggests potential applications in treating Alzheimer's disease and other neurodegenerative disorders.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. Modifications in the aryl groups and the presence of electron-withdrawing groups enhance their potency.

Table 4: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased enzyme inhibition |

| Methyl Group | Enhanced anticancer activity |

| Thiazole Ring | Essential for bioactivity |

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., bromophenyl) enhance optoelectronic properties but may reduce solubility compared to electron-donating groups (e.g., trimethoxyphenyl in compound 15) .

- Thiophene vs. Thiazole : Methylthiophene in the target compound likely improves π-stacking vs. benzo[d]thiazole derivatives, which exhibit stronger intermolecular interactions .

Physicochemical Properties

Solubility and Film Formation

- The target compound’s film-forming behavior is inferred from structurally similar acrylonitriles (e.g., compound B in ). Solvent choice (e.g., DMF, chloroform) significantly affects morphology, with polar solvents favoring homogeneous films over agglomerates .

- Compared to urea-linked thiazoles (e.g., compounds 1f, 1g), which have higher melting points (190–207°C), acrylonitrile derivatives generally exhibit lower thermal stability due to reduced hydrogen bonding .

Crystallography

- Isostructural thiazole-acrylonitriles (e.g., compounds 4 and 5 in ) adopt triclinic symmetry with planar conformations, except for fluorophenyl groups oriented perpendicularly. The target compound’s methylthiophene may introduce steric hindrance, altering crystal packing .

Optical and Electronic Properties

- Fluorescence : Pyridine-appended acrylonitriles (e.g., compounds 1–3 in ) exhibit aggregation-induced emission (AIE), which is tunable via substituents. The target compound’s methylthiophene may redshift emission wavelengths compared to carbazole derivatives .

- Crystal Elasticity : Elastic crystals of acrylonitrile derivatives (e.g., compound 4 in ) demonstrate photothermal bending, a property influenced by substituent rigidity. The bromophenyl group in the target compound may enhance mechanical stiffness .

Biological Activity

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a thiazole ring, which is often associated with various pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with thiazole and acrylonitrile moieties. The structural confirmation is achieved through techniques such as NMR and mass spectrometry, which validate the expected molecular framework.

Anticancer Activity

Research has demonstrated that compounds related to thiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives for their efficacy against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives showed promising activity, with some compounds achieving IC50 values in the low micromolar range .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| p1 | 8.5 | Anticancer |

| p2 | 5.2 | Anticancer (most active) |

| p3 | 12.0 | Anticancer |

The compound p2 was identified as the most potent against breast adenocarcinoma cells, suggesting that modifications on the thiazole ring can enhance anticancer activity .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been assessed for their antimicrobial effects. A study on various 4-(4-bromophenyl)-thiazol-2-amine derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was evaluated using a turbidimetric method, revealing that several compounds displayed significant activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| p1 | 15 | Staphylococcus aureus |

| p2 | 18 | Escherichia coli |

| p3 | 12 | Pseudomonas aeruginosa |

These results indicate that structural modifications can lead to enhanced antimicrobial properties, making these compounds viable candidates for further development in therapeutic applications .

The biological activity of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile may be attributed to its ability to interfere with cellular processes. For anticancer effects, it is hypothesized that these compounds induce apoptosis in cancer cells through mitochondrial pathways, potentially involving the modulation of Bcl-2 family proteins . In terms of antimicrobial action, the mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways essential for bacterial survival .

Case Studies

- Anticancer Efficacy : A study conducted on a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly influenced their anticancer activity against various cancer cell lines, including MCF7 and A549 lung cancer cells. The findings suggest that further exploration of these modifications could lead to more effective chemotherapeutics .

- Antimicrobial Properties : Another investigation into the antimicrobial properties of related compounds showed that certain thiazole derivatives exhibited strong activity against multi-drug resistant strains of bacteria, highlighting their potential as new antimicrobial agents in an era of increasing antibiotic resistance .

Q & A

Q. What are the established synthetic routes for (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-(5-methylthiophen-2-yl)acrylonitrile, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via condensation reactions involving thiazole and acrylonitrile precursors. A common approach involves reacting 2-(4-(4-bromophenyl)thiazol-2-yl)-3-oxopentanedinitrile with substituted aromatic aldehydes (e.g., 5-methylthiophene-2-carbaldehyde) under basic conditions. For example, Bull. Chem. Soc. Ethiop. (2012) describes a protocol using ethanol as a solvent and piperidine as a catalyst at reflux temperatures to form the acrylonitrile backbone . Key intermediates include the thiazole-oxopentanedinitrile precursor and the aldehyde derivative. The stereochemistry (Z-configuration) is controlled by reaction kinetics and confirmed via X-ray crystallography .

Q. How is the stereochemical configuration (Z/E) of this acrylonitrile derivative validated experimentally?

Methodological Answer: The Z-configuration is confirmed using single-crystal X-ray diffraction (SC-XRD). For instance, Acta Cryst. (2013) resolved the structure of a related bromothiophene-acrylonitrile compound, demonstrating that the Z-isomer adopts a planar geometry due to intramolecular non-covalent interactions (e.g., C–H···N) between the thiophene and nitrile groups . Nuclear Overhauser Effect (NOE) NMR experiments can further distinguish Z/E isomers by analyzing spatial proximity of substituents .

Advanced Research Questions

Q. What strategies can optimize the yield of (Z)-isomer formation during synthesis, and how do reaction conditions influence stereoselectivity?

Methodological Answer: Steric and electronic factors govern stereoselectivity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) favors the Z-isomer by stabilizing transition states through dipole interactions. Catalytic bases like piperidine enhance enolate formation, promoting kinetic control . A study in SYNOPEN (2018) highlights that electron-withdrawing groups on the aldehyde (e.g., bromine) increase electrophilicity, accelerating condensation and improving Z-selectivity (~75% yield) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the Z-isomer .

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, Hirshfeld analysis in J. Mol. Struct. (2022) correlates electrostatic potential surfaces with antimicrobial activity, showing that electron-deficient acrylonitrile moieties enhance interactions with bacterial enzymes . Molecular docking (AutoDock Vina) simulates binding to targets like α-glucosidase or DNA gyrase, with binding energies ≤−8.5 kcal/mol indicating high affinity . Experimental validation via MIC assays and enzyme inhibition studies (IC₅₀ values) complements computational predictions .

Q. What experimental limitations arise when characterizing degradation pathways of similar acrylonitrile derivatives, and how can they be mitigated?

Methodological Answer: Organic degradation during prolonged experiments (e.g., 9-hour stability tests) alters compound matrices, as noted in Biogeosciences (2011) . To mitigate:

- Use continuous cooling (4°C) to slow degradation .

- Employ real-time monitoring (e.g., HPLC-MS) to track decomposition products .

- Stabilize samples with antioxidants (e.g., BHT) in inert atmospheres (N₂/Ar) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for thiazole-acrylonitrile derivatives?

Methodological Answer: Contradictions often arise from solvent effects or impurities. For NMR:

Q. What structural features explain the compound’s potential as a photochromic material or enzyme inhibitor?

Methodological Answer: The conjugated π-system (thiazole-thiophene-acrylonitrile) enables charge-transfer transitions, as shown in Acta Cryst. (2013) . This property is critical for photochromism . For enzyme inhibition, the bromophenyl group enhances hydrophobic binding to active sites, while the nitrile group acts as a hydrogen-bond acceptor, as modeled in docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.